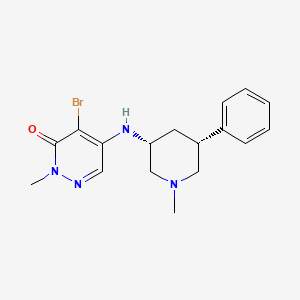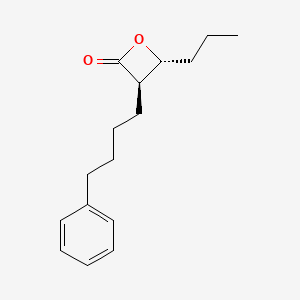
HaloPROTAC-E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HaloPROTAC-E est un nouveau composé conçu pour la dégradation ciblée des protéines. Il s'agit d'un ligand de haute affinité contenant un chloroalkyle de la protéine de von Hippel-Lindau (VHL), qui fait partie du complexe E3 ubiquitine ligase. This compound est utilisé pour induire la dégradation des protéines marquées par HaloTag, une enzyme bactérienne modifiée qui peut être fusionnée aux protéines d'intérêt .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HaloPROTAC-E implique la conjugaison d'un chloroalcane à un ligand VHL à haute affinité. La voie de synthèse comprend généralement les étapes suivantes :
Synthèse du ligand VHL : Le ligand VHL, tel que VH298, est synthétisé par une série de réactions organiques, notamment la formation de liaisons amides et la cyclisation.
Conjugaison avec un chloroalcane : Le ligand VHL est ensuite conjugué à une fraction chloroalcane par des réactions de substitution nucléophile
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques chromatographiques et caractérisé par des méthodes spectroscopiques .
Analyse Des Réactions Chimiques
Types de réactions
HaloPROTAC-E subit principalement des réactions de substitution en raison de la présence du groupe chloroalcane. Il peut également participer à des réactions de conjugaison avec des protéines marquées par HaloTag.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols. Les conditions de réaction impliquent généralement des températures douces et des solvants comme le diméthylsulfoxyde (DMSO).
Réactions de conjugaison : Ces réactions sont effectuées dans des tampons aqueux à pH physiologique pour garantir la compatibilité avec les systèmes biologiques
Produits majeurs
Le principal produit de la réaction entre this compound et une protéine marquée par HaloTag est un complexe covalent qui cible la protéine pour la dégradation par le protéasome .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier les interactions protéine-protéine et la stabilité des protéines.
Biologie : Employé en biologie cellulaire pour dégrader sélectivement les protéines et étudier leurs fonctions.
Médecine : En cours d'investigation pour son potentiel en thérapie anticancéreuse ciblée en dégradant les protéines oncogéniques.
Industrie : Utilisé en biotechnologie pour le développement de nouvelles stratégies thérapeutiques et la découverte de médicaments .
Mécanisme d'action
This compound exerce ses effets en recrutant la ligase E3 ubiquitine VHL vers la protéine cible marquée par HaloTag. Cela conduit à l'ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. Le processus est très spécifique et peut être contrôlé temporellement par l'ajout de this compound .
Applications De Recherche Scientifique
HaloPROTAC-E has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying protein-protein interactions and protein stability.
Biology: Employed in cell biology to selectively degrade proteins and study their functions.
Medicine: Investigated for its potential in targeted cancer therapy by degrading oncogenic proteins.
Industry: Utilized in biotechnology for the development of novel therapeutic strategies and drug discovery .
Mécanisme D'action
HaloPROTAC-E exerts its effects by recruiting the VHL E3 ubiquitin ligase to the target protein tagged with the HaloTag. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The process is highly specific and can be controlled temporally by the addition of this compound .
Comparaison Avec Des Composés Similaires
Composés similaires
HaloPROTAC3 : Un autre dégradeur basé sur HaloTag avec des propriétés similaires, mais une sélectivité différente.
Molécules dTAG : Ces molécules recrutent également des ligases E3 pour la dégradation ciblée des protéines, mais utilisent des ligands et des étiquettes différents .
Unicité
HaloPROTAC-E est unique en raison de sa haute sélectivité et de son efficacité dans la dégradation des protéines marquées par HaloTag. Il offre une dégradation réversible et rapide, ce qui en fait un outil précieux pour étudier la fonction des protéines et développer des stratégies thérapeutiques .
Propriétés
IUPAC Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCGXLMTZGCSRS-JSWXEYCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN5O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B607857.png)
